molecular formula C16H13N3O4S B097979 4-hydroxy-3-[(2-hydroxy-1-naphthyl)azo]benzenesulphonamide CAS No. 16432-45-4

4-hydroxy-3-[(2-hydroxy-1-naphthyl)azo]benzenesulphonamide

Cat. No.: B097979
CAS No.: 16432-45-4
M. Wt: 343.4 g/mol
InChI Key: VIEKHUZQPKISOF-UHFFFAOYSA-N
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Description

  • Preparation Methods

      Synthetic Routes: is synthetically manufactured. Its chemical structure includes modifications to the side chain compared to calcitriol (the active form of vitamin D3).

      Industrial Production: Details on industrial-scale production methods are proprietary, but it involves controlled chemical synthesis.

  • Chemical Reactions Analysis

      Reactions: can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: Specific reagents and conditions depend on the desired modifications. For example

      Major Products: These reactions yield modified forms of , influencing its biological activity.

  • Scientific Research Applications

      Medicine: is used to manage secondary hyperparathyroidism in patients with chronic kidney disease.

      Chemistry: Researchers study its synthetic pathways and structural modifications.

      Biology: Investigating its impact on calcium homeostasis and parathyroid function.

      Industry: Pharmaceutical companies explore its applications in drug development.

  • Mechanism of Action

      Molecular Targets: binds to vitamin D receptors (VDRs) in parathyroid glands.

      Pathways Involved: Activation of VDRs leads to decreased parathyroid hormone synthesis and secretion, helping regulate calcium and phosphorus levels.

  • Comparison with Similar Compounds

      Uniqueness: stands out due to its modified side chain and specific receptor interactions.

      Similar Compounds: Other vitamin D analogs include calcitriol (active vitamin D3) and doxercalciferol.

    Properties

    IUPAC Name

    4-hydroxy-3-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonamide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C16H13N3O4S/c17-24(22,23)11-6-8-14(20)13(9-11)18-19-16-12-4-2-1-3-10(12)5-7-15(16)21/h1-9,20-21H,(H2,17,22,23)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    VIEKHUZQPKISOF-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=CC(=C3)S(=O)(=O)N)O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C16H13N3O4S
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID8066056
    Record name 4-Hydroxy-3-((2-hydroxy-1-naphthyl)azo)benzenesulphonamide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID8066056
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    343.4 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    16432-45-4
    Record name 4-Hydroxy-3-[2-(2-hydroxy-1-naphthalenyl)diazenyl]benzenesulfonamide
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=16432-45-4
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name Benzenesulfonamide, 4-hydroxy-3-(2-(2-hydroxy-1-naphthalenyl)diazenyl)-
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016432454
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Benzenesulfonamide, 4-hydroxy-3-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-
    Source EPA Chemicals under the TSCA
    URL https://www.epa.gov/chemicals-under-tsca
    Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
    Record name 4-Hydroxy-3-((2-hydroxy-1-naphthyl)azo)benzenesulphonamide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID8066056
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 4-hydroxy-3-[(2-hydroxy-1-naphthyl)azo]benzenesulphonamide
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.790
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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    Record name BENZENESULFONAMIDE, 4-HYDROXY-3-(2-(2-HYDROXY-1-NAPHTHALENYL)DIAZENYL)-
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QK7HE9XW3H
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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